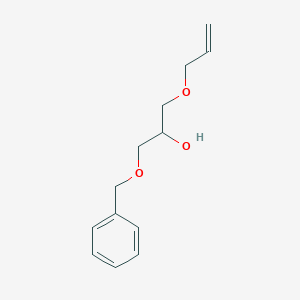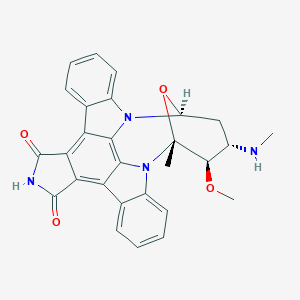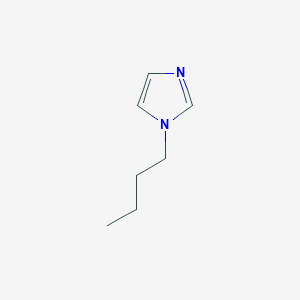
Methylprednisolon-17-hemisuccinat
Übersicht
Beschreibung
Methylprednisolone 17-hemisuccinate is a water-soluble corticosteroid used to treat severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders . It is also known as Methylprednisolone succinate, Methylprednisolone hydrogen succinate, and Methylprednisolone hydrogen hemisuccinate .
Synthesis Analysis
A study published in 2023 describes a rapid RP-HPLC method for the analysis of Methylprednisolone and its derivatives, including Methylprednisolone 17-hemisuccinate . The method achieved satisfactory results in detecting, determining, and separating Methylprednisolone, 17-Methylprednisolone hemisuccinate, and Methylprednisolone hemisuccinate in a short time .Molecular Structure Analysis
The molecular formula of Methylprednisolone 17-hemisuccinate is C26H34O8 . The IUPAC name is 4-[[ (6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid .Wissenschaftliche Forschungsanwendungen
Anwendungsgebiete bei Entzündungen
Methylprednisolon-17-hemisuccinat: wird aufgrund seiner entzündungshemmenden Eigenschaften häufig eingesetzt. Es ist wirksam bei der Behandlung von Erkrankungen wie schweren allergischen Reaktionen, Hauterkrankungen und rheumatischen Erkrankungen. Sein Wirkmechanismus beruht auf der Unterdrückung der Immunantwort, wodurch Entzündungen und damit verbundene Symptome reduziert werden .
Behandlung von Atemwegserkrankungen
Diese Verbindung wird bei der Behandlung von Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt. Es hilft, Entzündungen der Atemwege zu reduzieren, was ein Schlüsselfaktor in der Pathophysiologie dieser Erkrankungen ist .
Management von Erkrankungen des Nervensystems
Im Bereich der Neurologie wird This compound zur Behandlung von akuten Rückenmarksverletzungen und Schüben der Multiplen Sklerose eingesetzt. Es wirkt, indem es Ödeme und Entzündungen um die verletzten Nerven herum verringert, was möglicherweise zu besseren Ergebnissen führt .
Anwendungen in der Augenheilkunde
Augenärzte verschreiben dieses Medikament bei entzündlichen Erkrankungen des Auges, wie z. B. Uveitis. Es hilft, Entzündungen zu lindern und Sehstörungen zu verhindern, die durch schwere Augenentzündungen entstehen können .
Behandlung von Erkrankungen des Magen-Darm-Trakts
This compound: wird auch zur Behandlung von entzündlichen Darmerkrankungen, einschließlich Morbus Crohn und Colitis ulcerosa, eingesetzt. Es kann helfen, die Entzündungsreaktion im Magen-Darm-Trakt zu kontrollieren, was zu einer Linderung der Symptome führt .
Management von hämatologischen und neoplastischen Erkrankungen
In der Hämatologie wird es zur Behandlung bestimmter Blutkrankheiten eingesetzt. Darüber hinaus umfasst seine Rolle in der Onkologie die Behandlung bestimmter Krebsarten, insbesondere solcher, die das lymphatische System betreffen, indem es Entzündungen reduziert und Teil von Chemotherapieschemata ist .
Pharmazeutische Analyse und Qualitätskontrolle
Jüngste Forschung konzentriert sich auf die Entwicklung schneller RP-HPLC-Methoden zur Analyse von This compound und seinen Derivaten. Dies ist entscheidend für die Qualitätskontrolle in der pharmazeutischen Industrie, um die Sicherheit und Wirksamkeit von Medikamenten zu gewährleisten, die diese Verbindung enthalten .
Stabilitätsstudien in Pharmazeutika
Stabilitätsstudien sind unerlässlich, um die Haltbarkeit und die richtigen Lagerungsbedingungen von Pharmazeutika zu bestimmen This compound wird Stabilitätstests unterzogen, um sicherzustellen, dass es seine Wirksamkeit und Sicherheit während der gesamten vorgesehenen Haltbarkeit beibehält .
Wirkmechanismus
Target of Action
Methylprednisolone 17-hemisuccinate, a synthetic glucocorticoid, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal cortex .
Mode of Action
Upon binding to the glucocorticoid receptor, methylprednisolone 17-hemisuccinate triggers a conformational change in the receptor, allowing it to translocate into the nucleus . Once in the nucleus, the glucocorticoid receptor complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the regulation of gene transcription . This interaction results in the modulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, and protein catabolism .
Biochemical Pathways
The primary biochemical pathway affected by methylprednisolone 17-hemisuccinate involves the regulation of inflammatory and immune responses . By binding to the glucocorticoid receptor, methylprednisolone 17-hemisuccinate can inhibit the transcription of pro-inflammatory genes and promote the transcription of anti-inflammatory genes . This leads to a decrease in the production of inflammatory mediators such as cytokines, chemokines, and adhesion molecules, thereby reducing inflammation and suppressing immune responses .
Pharmacokinetics
Methylprednisolone 17-hemisuccinate exhibits favorable pharmacokinetic properties. It is a water-soluble corticosteroid ester, allowing for parenteral administration . The compound is primarily metabolized in the liver, with a small portion also metabolized in the kidneys and tissues . The elimination half-life of methylprednisolone is approximately 1.8–2.6 hours , and it is primarily excreted in the urine .
Result of Action
The molecular and cellular effects of methylprednisolone 17-hemisuccinate’s action primarily involve the suppression of inflammation and immune responses . By modulating the transcription of various genes, methylprednisolone 17-hemisuccinate can reduce the production of pro-inflammatory mediators, inhibit the proliferation and activation of immune cells, and promote the resolution of inflammation . These effects can help to alleviate symptoms in conditions characterized by excessive inflammation or overactive immune responses .
Action Environment
The action, efficacy, and stability of methylprednisolone 17-hemisuccinate can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and stability . Additionally, the presence of certain enzymes in the body, such as cytochrome P450 3A4, can influence the metabolism and hence the bioavailability of the drug . Understanding these factors is crucial for optimizing the use of methylprednisolone 17-hemisuccinate in clinical settings.
Safety and Hazards
When handling Methylprednisolone 17-hemisuccinate, it’s important to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
Methylprednisolone 17-hemisuccinate is a synthetic glucocorticoid, primarily prescribed for its anti-inflammatory and immunosuppressive effects . It interacts with glucocorticoid receptors in the body, which are proteins that regulate gene expression and, consequently, a variety of physiological processes . The nature of these interactions is typically characterized by the binding of Methylprednisolone 17-hemisuccinate to the glucocorticoid receptor, which then influences the transcription of target genes .
Cellular Effects
Methylprednisolone 17-hemisuccinate has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce inflammation by downregulating the expression of inflammatory genes . It also influences cellular metabolism by interacting with metabolic pathways, potentially affecting the levels of various metabolites .
Molecular Mechanism
The mechanism of action of Methylprednisolone 17-hemisuccinate involves its binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA and regulates the transcription of target genes . This can lead to changes in the production of proteins involved in inflammatory responses, immune responses, and various metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylprednisolone 17-hemisuccinate can change over time. For instance, it has been found that the triple intrathecal solution of methotrexate, cytarabine, and Methylprednisolone 17-hemisuccinate is stable for up to 24 hours when stored in polypropylene syringes protected from light at 4°C and 20°C .
Dosage Effects in Animal Models
In animal models, the effects of Methylprednisolone 17-hemisuccinate can vary with different dosages. For instance, a study on severe COVID-19 patients showed that the efficacy of Methylprednisolone in ARDS treatment was not always dose-dependent due to the differential regulation of related receptors .
Metabolic Pathways
Methylprednisolone 17-hemisuccinate is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it has been found to influence pathways related to steroid hormones and eicosanoids .
Transport and Distribution
Methylprednisolone 17-hemisuccinate is transported and distributed within cells and tissues. It is a water-soluble corticosteroid, which facilitates its distribution
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus upon binding to the glucocorticoid receptor
Eigenschaften
IUPAC Name |
4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJNUHGXSJAWMH-XYMSELFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998345 | |
| Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77074-42-1 | |
| Record name | Methylprednisolone 17-hemisuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLPREDNISOLONE 17-HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8V07359RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


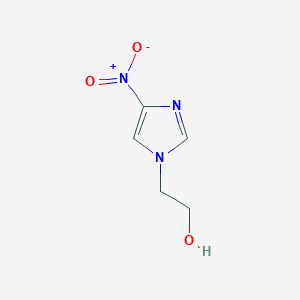
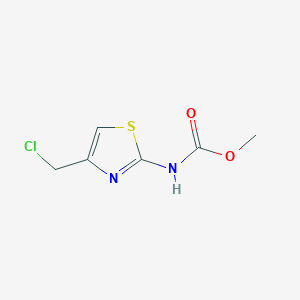
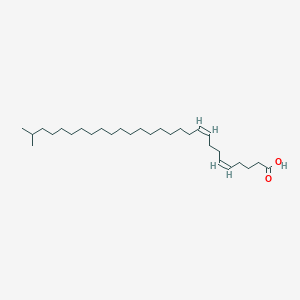
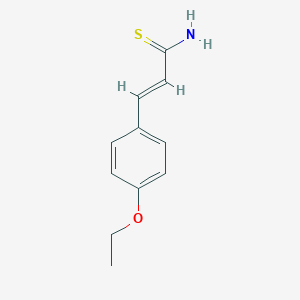

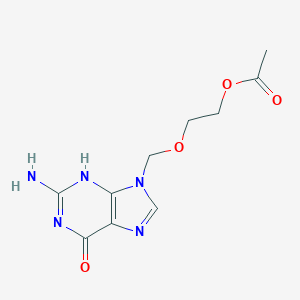
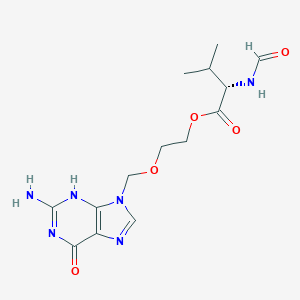
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)

